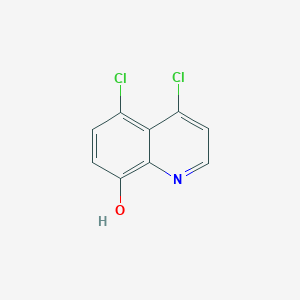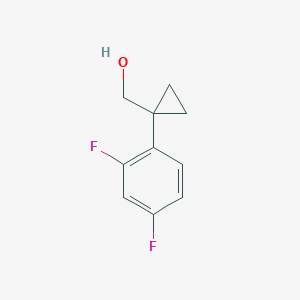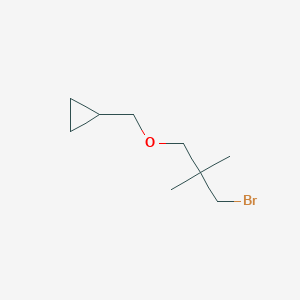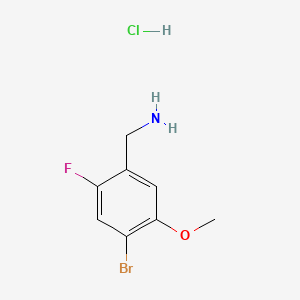
4,5-Dichloroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydroquinolines, and substituted quinolines .
Aplicaciones Científicas De Investigación
4,5-Dichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is used in the study of bacterial and fungal infections.
Medicine: It has potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: The compound is used in the formulation of disinfectants and preservatives
Mecanismo De Acción
The mechanism of action of 4,5-Dichloroquinolin-8-ol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits the synthesis of nucleic acids and proteins, further contributing to its antimicrobial effects. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .
Comparación Con Compuestos Similares
5-Chloro-8-quinolinol: Similar structure but with only one chlorine atom at the 5th position.
5,7-Dichloro-8-quinolinol: Contains chlorine atoms at the 5th and 7th positions.
8-Hydroxyquinoline: Lacks chlorine atoms but has a hydroxyl group at the 8th position.
Comparison: 4,5-Dichloroquinolin-8-ol is unique due to the specific positioning of chlorine atoms, which enhances its antimicrobial properties compared to its analogs. The presence of two chlorine atoms increases its lipophilicity, allowing better penetration into microbial cell membranes .
Propiedades
Fórmula molecular |
C9H5Cl2NO |
|---|---|
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
4,5-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-2-7(13)9-8(5)6(11)3-4-12-9/h1-4,13H |
Clave InChI |
PBAMBOGVKVVQCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CC=NC2=C1O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)




![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)




![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
